molecular formula C21H38N2 B14594665 N~1~,N~1~,N~4~-Tri(pentan-2-yl)benzene-1,4-diamine CAS No. 61263-04-5

N~1~,N~1~,N~4~-Tri(pentan-2-yl)benzene-1,4-diamine

Cat. No.: B14594665
CAS No.: 61263-04-5
M. Wt: 318.5 g/mol
InChI Key: BMNMIRSGPHWATN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N~4~-Tri(pentan-2-yl)benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with pentan-2-yl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of N1,N~1~,N~4~-Tri(pentan-2-yl)benzene-1,4-diamine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The compound is typically purified through recrystallization or chromatography techniques to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N~4~-Tri(pentan-2-yl)benzene-1,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~1~,N~1~,N~4~-Tri(pentan-2-yl)benzene-1,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N~1~,N~4~-Tri(pentan-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N~1~,N~4~-bis(5-methylhexan-2-yl)benzene-1,4-diamine: Similar structure with different alkyl substituents.

    N~1~-(4-Methylpentan-2-yl)-N~4~-(phenyl-D₅)benzene-1,4-diamine: Contains deuterium-labeled phenyl group.

    N~1~,N~1~-diethyl-N~4~-(quinolin-2-ylmethylene)benzene-1,4-diamine: Features quinoline moiety .

Uniqueness

N~1~,N~1~,N~4~-Tri(pentan-2-yl)benzene-1,4-diamine is unique due to its specific alkyl substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other benzene-1,4-diamine derivatives .

Properties

CAS No.

61263-04-5

Molecular Formula

C21H38N2

Molecular Weight

318.5 g/mol

IUPAC Name

1-N,4-N,4-N-tri(pentan-2-yl)benzene-1,4-diamine

InChI

InChI=1S/C21H38N2/c1-7-10-17(4)22-20-13-15-21(16-14-20)23(18(5)11-8-2)19(6)12-9-3/h13-19,22H,7-12H2,1-6H3

InChI Key

BMNMIRSGPHWATN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1=CC=C(C=C1)N(C(C)CCC)C(C)CCC

Origin of Product

United States

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